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molecular formula C10H12ClNO4 B8653433 4-Amino-5-chloro-2-(2-methoxyethoxy)benzoic acid CAS No. 121243-47-8

4-Amino-5-chloro-2-(2-methoxyethoxy)benzoic acid

Cat. No. B8653433
M. Wt: 245.66 g/mol
InChI Key: AAOHYJNHSYAYAN-UHFFFAOYSA-N
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Patent
US05244907

Procedure details

A solution of 4-amino-5-chloro-2-(2-methoxyethoxy)benzoic acid methyl ester (2.75 g, 10.6 mmol) in 95% ethanol (20 mL) was treated with 50% sodium hydroxide (10 mL) and water (10 mL), and refluxed for one hour. The ethanol was removed in vacuo and replaced with water. The aqueous solution was extracted with ether (20 mL) and acidified to pH 4 with concentrated hydrochloric acid (16 mL). A solid soon precipitated, and this was filtered, washed with water, air dried, and recrystallized from ethyl acetate (2 crops) to afford 2.03 g (75%) of fine pale tan needles; mp 119°-120° C.
Name
4-amino-5-chloro-2-(2-methoxyethoxy)benzoic acid methyl ester
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH2:11])=[CH:6][C:5]=1[O:12][CH2:13][CH2:14][O:15][CH3:16].[OH-].[Na+].O>C(O)C>[NH2:11][C:7]1[C:8]([Cl:10])=[CH:9][C:4]([C:3]([OH:17])=[O:2])=[C:5]([O:12][CH2:13][CH2:14][O:15][CH3:16])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
4-amino-5-chloro-2-(2-methoxyethoxy)benzoic acid methyl ester
Quantity
2.75 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)Cl)N)OCCOC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (20 mL)
CUSTOM
Type
CUSTOM
Details
A solid soon precipitated
FILTRATION
Type
FILTRATION
Details
this was filtered
WASH
Type
WASH
Details
washed with water, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate (2 crops)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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